molecular formula C54H106O4 B017266 2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE CAS No. 100258-46-6

2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE

Cat. No.: B017266
CAS No.: 100258-46-6
M. Wt: 819.4 g/mol
InChI Key: OJZAYYRZOXLCEY-UHFFFAOYSA-N
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Description

2-Octyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is an ester formed from the reaction of octyldecanol and octadecanoic acid. This compound is often used in the formulation of cosmetics and personal care products due to its emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate typically involves the esterification reaction between octyldecanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency of the process, allowing for large-scale production. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Octyldecyl 13-octadecanoyloxyoctadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octyldecanol and octadecanoic acid.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octyldecanol and octadecanoic acid.

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Alcohols and other reduced forms of the ester.

Scientific Research Applications

2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cell membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.

Mechanism of Action

The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves its interaction with lipid membranes. Due to its lipophilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration or moisturization.

Comparison with Similar Compounds

Similar Compounds

    2-Octyldodecanol: Another ester with similar emollient properties.

    Octyl Stearate: Used in cosmetics for its moisturizing effects.

    Cetyl Palmitate: Known for its use in personal care products as an emollient.

Uniqueness

2-Octyldecyl 13-octadecanoyloxyoctadecanoate stands out due to its specific structural configuration, which provides unique emollient properties and makes it particularly effective in enhancing skin penetration and moisturization compared to other similar compounds.

Properties

CAS No.

100258-46-6

Molecular Formula

C54H106O4

Molecular Weight

819.4 g/mol

IUPAC Name

2-octyldecyl 12-octadecanoyloxyoctadecanoate

InChI

InChI=1S/C54H106O4/c1-5-9-13-17-20-21-22-23-24-25-26-27-32-37-43-49-54(56)58-52(46-40-16-12-8-4)47-41-35-30-28-29-31-36-42-48-53(55)57-50-51(44-38-33-18-14-10-6-2)45-39-34-19-15-11-7-3/h51-52H,5-50H2,1-4H3

InChI Key

OJZAYYRZOXLCEY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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